3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often require refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential in antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid with a similar indole structure.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
What sets 3-BENZYL-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-8-METHOXY-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other indole derivatives .
Properties
Molecular Formula |
C27H22ClN3O4 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H22ClN3O4/c1-29-22-13-12-20(35-2)14-21(22)24-25(29)26(33)31(15-17-6-4-3-5-7-17)27(34)30(24)16-23(32)18-8-10-19(28)11-9-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
GMSKIFGQELVYCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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